Pentalene

Thermal Stability Antiaromaticity Nonalternant Hydrocarbons

Pentalene (CAS 250-25-9) is a bicyclic, non-alternant hydrocarbon (C8H6) comprising two fused cyclopentadiene rings. It is a classical antiaromatic system with 8π electrons, a property that dictates its high reactivity and tendency to dimerize.

Molecular Formula C8H6
Molecular Weight 102.13 g/mol
CAS No. 250-25-9
Cat. No. B1231599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentalene
CAS250-25-9
Molecular FormulaC8H6
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1=CC2=CC=CC2=C1
InChIInChI=1S/C8H6/c1-3-7-5-2-6-8(7)4-1/h1-6H
InChIKeyGUVXZFRDPCKWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentalene (CAS 250-25-9) for Advanced R&D: A Non-Alternant, Antiaromatic Hydrocarbon Scaffold


Pentalene (CAS 250-25-9) is a bicyclic, non-alternant hydrocarbon (C8H6) comprising two fused cyclopentadiene rings. It is a classical antiaromatic system with 8π electrons, a property that dictates its high reactivity and tendency to dimerize [1]. Unlike its aromatic 10π-electron dianion, which serves as a robust ligand in organometallic chemistry, the neutral pentalene molecule itself is a challenging yet fundamental structure for probing (anti)aromaticity and synthesizing novel π-conjugated materials [2].

Antiaromaticity probe: 8π-electron destabilization studies
Reactive intermediate: low-temperature handling required
Organometallic ligand precursor via pentalenyl dianion

Why Pentalene (CAS 250-25-9) Cannot Be Replaced by Common Analogs or Ligands


Substituting pentalene with seemingly analogous hydrocarbons like azulene or heptalene, or with common ligands like cyclopentadienyl, fails to replicate its unique properties. Pentalene's 8π-electron system imparts a strong antiaromatic character that is distinct from azulene's aromaticity (10π) or heptalene's extreme reactivity (12π) [1]. Furthermore, as a ligand, its pentalenyl dianion acts as two fused cyclopentadienyl rings, enabling unique multihaptic bonding modes and strong metal-metal electronic communication not achievable with monocyclic Cp ligands [2]. Its distinct electronic and structural features render simple in-class substitution scientifically invalid for research demanding specific antiaromatic or bridging organometallic behavior.

Azulene
10π aromatic character shifts electronic behavior away from antiaromatic requirements
Heptalene
12π reactivity and predicted marginal complex stability may not transfer to pentalene-based systems
Cyclopentadienyl (Cp)
6-electron donor with limited hapticity may not support multihaptic bridging modes

Pentalene (CAS 250-25-9): Quantitative Differentiation vs. Key Comparators


Comparative Thermal Stability: Pentalene vs. Azulene and Heptalene

Pentalene exhibits extreme thermal instability, dimerizing even at -100 °C, which directly contrasts with the behavior of its closest structural analogs [1]. Azulene, a 10π-electron aromatic system, is a stable blue crystalline solid at room temperature [2]. Heptalene, a 12π-electron system, is also extremely reactive, though it has been successfully isolated, unlike the parent pentalene which defied isolation for decades [3].

Thermal Stability
Cross-study comparable
Dimerizes at -100 °C
Dictates specialized low-temperature handling
Qualitative stability difference vs. aromatic azulene
Thermal Stability Antiaromaticity Nonalternant Hydrocarbons

Organometallic Complex Stability: Pentalene vs. Heptalene and Azulene Iron Carbonyls

Density Functional Theory (DFT) calculations on binuclear iron carbonyl complexes reveal a critical stability distinction. The (heptalene)Fe2(CO)5 derivative is predicted to have only marginal stability with respect to disproportionation, whereas the analogous (pentalene)Fe2(CO)5 and (azulene)Fe2(CO)5 complexes are experimentally known and stable [1]. This directly impacts the feasibility of synthesizing and isolating such complexes.

Organometallic Stability
Head-to-head comparison
Stable (pentalene)Fe₂(CO)₅ complex
Target: stable Heptalene: marginal
Supports binuclear complex synthesis planning
DFT and experimental evidence; heptalene analog may disproportion
Organometallic Chemistry Iron Carbonyls DFT Calculations

Ligand Binding Capacity: Pentalene vs. Cyclopentadienyl (Cp)

As a ligand for transition metals, pentalene exhibits a maximum capacity of 8 bonding electrons and engages in diverse multihaptic bonding modes [1]. This contrasts with the simpler cyclopentadienyl (Cp) ligand, a monoanionic 6-electron donor typically binding in an η5-fashion. Pentalene's dianion can be conceptualized as two fused Cp− rings, enabling it to bridge metal centers and foster strong electronic communication [2].

Ligand Capacity
Class-level inference
8-electron donor; multihaptic (η⁸) modes
Enables bridging behavior for bimetallic systems
Contrasts with typical η⁵-Cp (6e⁻) ligands
Ligand Design Hapticity Electron Counting

Pentalene (CAS 250-25-9): Targeted Applications Driven by Unique Properties


Investigating Fundamental Antiaromaticity and Reactivity

Pentalene serves as an archetypal 8π-electron antiaromatic system. Its extreme thermal instability (dimerization at -100 °C) makes it a prime candidate for fundamental studies on antiaromatic destabilization, reaction kinetics, and stabilization strategies. Researchers can directly compare its behavior to the stable, aromatic 10π-system of azulene or the reactive 12π-system of heptalene to probe Hückel's rule in rigid, non-alternant frameworks [1].

Synthesis of Advanced Organometallic Complexes and Catalysts

The pentalenyl dianion is a versatile ligand for constructing bimetallic and multimetallic complexes. Its ability to bridge metal centers and facilitate strong electronic communication makes it invaluable for creating single-molecule magnets, models for conducting polymers, and catalysts for small molecule activation. This application leverages the unique 8-electron donor capacity and multihaptic bonding modes not found in simpler ligands like cyclopentadienyl [2].

Development of Stable Binuclear Metal Carbonyls

As evidenced by DFT calculations and experimental data, pentalene forms stable binuclear iron carbonyl complexes like (pentalene)Fe2(CO)5. This contrasts with the marginal stability predicted for analogous heptalene complexes. This makes pentalene a superior scaffold for developing stable, well-defined bimetallic carbonyl clusters, which are of interest in catalysis and as precursors for nanomaterials [3].

Application
Selection Property
Validation Focus
Antiaromaticity and reactivity studies
8π-electron non-alternant framework
Low-temperature handling and dimerization kinetics
Bimetallic complex synthesis
Bridging multihaptic ligand capacity
Metal–metal electronic communication validation
Binuclear metal carbonyl development
Complex stability relative to larger π analogs
DFT-validated stability and experimental feasibility

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